molecular formula C12H22N2O4 B8373818 Tert-butyl 4-(2-hydroxypropanoyl)piperazine-1-carboxylate

Tert-butyl 4-(2-hydroxypropanoyl)piperazine-1-carboxylate

Cat. No.: B8373818
M. Wt: 258.31 g/mol
InChI Key: XKOOQMARVIAITI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2-hydroxypropanoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C12H22N2O4 and its molecular weight is 258.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

tert-butyl 4-(2-hydroxypropanoyl)piperazine-1-carboxylate

InChI

InChI=1S/C12H22N2O4/c1-9(15)10(16)13-5-7-14(8-6-13)11(17)18-12(2,3)4/h9,15H,5-8H2,1-4H3

InChI Key

XKOOQMARVIAITI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCN(CC1)C(=O)OC(C)(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of tert-butyl piperazine-1-carboxylate (0.367 g), L-(+)-lactic acid (0.213 g), and HBTU (0.822 g) was stirred at rt overnight. Diluted with DCM, the mixture was washed with water (2×), brine, and dried (Na2SO4). Filtration and concentration gave 1-tert-butyl 4-(2-hydroxypropanoyl)piperazine-1-carboxylate as viscous oil, which was treated with trifluoroacetic acid in dichloromethane. After concentration, the residue was reacted with 4-(8-(bromomethyl)-9-methyl-2-(2-methyl-1H-benzo[d]imidazol-1-yl)-9H-purin-6-yl)morpholine in the presence of diisopropylethylamine (10 eq) following General Procedure E of amine alkylation to give 269. LCMS: M+H+=520.3
Quantity
0.367 g
Type
reactant
Reaction Step One
Quantity
0.213 g
Type
reactant
Reaction Step One
Name
Quantity
0.822 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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